molecular formula C20H21N3O2 B6945843 N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide

Cat. No.: B6945843
M. Wt: 335.4 g/mol
InChI Key: QJQKXMCAMPPWST-UHFFFAOYSA-N
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Description

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and clinical applications. Benzimidazole derivatives are significant in medicinal chemistry due to their presence in various drugs with antiparasitic, fungicidal, anthelmintic, anti-inflammatory, and other therapeutic properties .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(18-7-3-4-12-25-18)21-13-14-8-10-15(11-9-14)19-22-16-5-1-2-6-17(16)23-19/h1-2,5-6,8-11,18H,3-4,7,12-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKXMCAMPPWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common methods include:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, disrupt DNA synthesis, and interfere with various enzymatic activities . These actions contribute to their antiparasitic, anticancer, and antimicrobial effects .

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